molecular formula C8H6N2O3S2 B2758734 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid CAS No. 857493-72-2

2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid

Cat. No.: B2758734
CAS No.: 857493-72-2
M. Wt: 242.27
InChI Key: JKXWZMABZFBUJM-UHFFFAOYSA-N
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Description

2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid (CAS 857493-72-2) is a high-value chemical building block for drug discovery and medicinal chemistry research. This compound features a imidazo[2,1-b]thiazole core, a privileged scaffold widely recognized for its diverse biological activities . The presence of both a formyl group and an acetic acid side chain on the heterocyclic structure makes it a versatile intermediate for designing novel bioactive molecules through further synthetic modifications, such as the creation of conjugates or hybrid structures . Researchers are particularly interested in this scaffold for developing potential anticancer agents. Compounds based on the imidazo[2,1-b]thiazole structure have demonstrated significant antiproliferative activity against various human cancer cell lines, functioning as microtubule-targeting agents that inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase . Furthermore, this class of heterocycles is extensively explored for its antimicrobial potential, showing activity against a range of bacterial and fungal strains . The broad utility of the imidazo[2,1-b]thiazole nucleus also extends to other therapeutic areas, including the development of anti-inflammatory, anticonvulsant, and analgesic agents, as well as its role as a core structure in various enzyme inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S2/c11-3-5-7(15-4-6(12)13)9-8-10(5)1-2-14-8/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXWZMABZFBUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid typically involves the reaction of 5-formylimidazo[2,1-b]thiazole with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated compounds (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-((5-formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid typically involves multi-step organic reactions. The imidazo[2,1-b]thiazole scaffold is synthesized through methods such as the Groebke reaction, which allows for the formation of complex structures with significant biological activity. For example, a recent study detailed a one-pot synthesis method that efficiently produces various derivatives of imidazo[2,1-b]thiazole, showcasing its versatility in creating compounds with desired properties .

Antifungal Properties

One of the most notable applications of imidazo[2,1-b]thiazole derivatives, including this compound, is their antifungal activity. Research indicates that these compounds exhibit potent antifungal effects against various strains of fungi such as Candida albicans and Aspergillus species. For instance, a patent describes the efficacy of imidazo derivatives as active ingredients in fungicides, highlighting their potential for agricultural use .

Cytotoxic Activity

Studies have also investigated the cytotoxic effects of these compounds on cancer cell lines. In vitro assays demonstrated that certain derivatives possess significant cytotoxicity against human cancer cells, suggesting their potential as chemotherapeutic agents . The structure-activity relationship (SAR) studies have shown that modifications to the imidazo scaffold can enhance or diminish this activity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new drugs targeting fungal infections and cancer treatment. The ability to modify its structure allows for the optimization of pharmacological properties such as solubility and bioavailability.

Agricultural Use

The antifungal properties make this compound suitable for agricultural applications as a fungicide. Its effectiveness against resistant strains of fungi positions it as a valuable alternative to existing agricultural chemicals .

Case Studies

StudyObjectiveFindings
Patent on Imidazo DerivativesTo evaluate antifungal efficacyDemonstrated strong activity against Candida and Aspergillus species .
Synthesis of Diaryl Benzo DerivativesInvestigate cytotoxic effectsIdentified significant cytotoxicity in human cancer cell lines .
One-Pot Synthesis MethodDevelop efficient synthesis routesSuccessfully synthesized various derivatives with high yields .

Mechanism of Action

The mechanism of action of 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can interact with various biological receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Purity Applications References
This compound C₈H₆N₂O₃S₂ 242.3 Formyl, thioether, acetic acid Industrial-scale coupling reactions ≥95% Pharmaceutical intermediate
Methyl 2-({5-formylimidazo[2,1-b]thiazol-6-yl}sulfanyl)acetate C₉H₈N₂O₃S₂ 256.3 Formyl, thioether, methyl ester Esterification of parent acetic acid derivative N/A Prodrug candidate, synthetic precursor
6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid C₁₂H₈N₂O₂S 260.3 Phenyl, carboxylic acid Cyclocondensation of substituted thioamides N/A Enzyme inhibition studies
2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid C₇H₆N₂O₂S 182.2 Imidazothiazole, acetic acid (no formyl/thio) Direct coupling of imidazothiazole with acetic acid ≥95% Small-molecule scaffold for drug discovery
N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide C₁₉H₁₄BrN₅OS 448.3 Bromophenyl, triazinoindole, thioacetamide Amide coupling of thioacetic acid with amines ≥95% Protein hit identification, kinase assays
2-((5-Methoxybenzimidazol-2-yl)thio)acetic acid C₁₀H₉N₂O₃S 237.3 Methoxybenzimidazole, thioacetic acid Cyclization with acetic anhydride/pyridine ≥95% Antifungal/antibacterial agent development

Key Comparative Insights

Structural Variations: The formyl-thioacetic acid combination in the target compound distinguishes it from analogs like 6-phenylimidazo[2,1-b]thiazole-5-carboxylic acid (phenyl substitution) and 2-(imidazo[2,1-b]thiazol-6-yl)acetic acid (lacking formyl/thio groups) .

Synthetic Routes: The target compound is synthesized via industrial-scale coupling, while analogs like N-(4-bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide () require amide bond formation between thioacetic acid and aryl amines . 2-((5-Methoxybenzimidazol-2-yl)thio)acetic acid () involves cyclization steps with acetic anhydride, emphasizing divergent synthetic strategies for benzimidazole vs. imidazothiazole cores .

Functional Applications: The target compound’s formyl group enables further derivatization (e.g., Schiff base formation), unlike 2-(imidazo[2,1-b]thiazol-6-yl)acetic acid, which lacks this reactivity . Triazinoindole-based acetamides () exhibit specificity in protein-binding assays, suggesting the triazinoindole scaffold enhances target affinity compared to imidazothiazoles .

Physicochemical Properties: Molecular weights range from 182.2 g/mol () to 448.3 g/mol (), with higher weights correlating to increased structural complexity (e.g., bromophenyl/triazinoindole groups). Purity standards (≥95%) are consistent across industrial and research-grade compounds, though solubility and stability data remain underreported in available evidence.

Research Implications and Gaps

  • Synthetic Optimization : The ester derivative () suggests opportunities for prodrug development, though its pharmacokinetic profile requires further study.
  • Data Limitations : Missing melting points, solubility, and explicit biological data for the target compound underscore the need for expanded characterization in future studies.

Biological Activity

The compound 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid is a derivative of imidazo[2,1-b]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor, its antimicrobial properties, and its protective effects against oxidative stress.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C10H8N2O2S\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_2\text{S}

This structure features an imidazo[2,1-b]thiazole moiety linked to a thioacetic acid group, which is significant for its biological interactions.

1. Enzyme Inhibition

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as inhibitors of enzymes such as 15-lipoxygenase (15-LOX) . For instance, a related compound (5i) demonstrated potent inhibition, being twice as effective as the reference drug quercetin. The docking studies indicated that these compounds interact favorably with the enzyme, suggesting a promising avenue for further exploration in inflammatory diseases and oxidative stress-related conditions .

2. Antimicrobial Properties

Imidazo[2,1-b]thiazole derivatives are recognized for their antimicrobial activities. A review of various derivatives indicates that modifications to the imidazo structure can enhance antibacterial and antifungal properties. For example, compounds displaying substitutions at specific positions showed significant inhibition against various pathogens . The introduction of thio groups is believed to play a crucial role in enhancing these activities.

3. Protective Effects Against Oxidative Stress

Research has shown that certain imidazo[2,1-b]thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. In one study, a derivative was able to significantly reduce cell death in PC12 cells exposed to hydrogen peroxide at concentrations below 10 μM . This suggests potential therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffectivenessReference
Enzyme Inhibition5iTwice as potent as quercetin against 15-LOX
Antibacterial ActivityVarious Imidazo DerivativesSignificant inhibition against multiple pathogens
Neuroprotection5iProtects PC12 cells from H2O2-induced death

Case Study 1: Inhibition of 15-Lipoxygenase

A study focused on synthesizing various imidazo[2,1-b]thiazole derivatives evaluated their inhibitory effects on 15-lipoxygenase. The most active compound exhibited a strong binding affinity confirmed through molecular docking studies. This finding supports the hypothesis that structural modifications can enhance enzyme inhibition capabilities.

Case Study 2: Antimicrobial Efficacy

In another investigation, several derivatives were screened for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the thiazole ring significantly improved antimicrobial potency compared to standard antibiotics.

Q & A

Basic: What are the common synthetic routes for 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid?

The synthesis typically involves multi-step reactions starting from imidazo[2,1-b]thiazole precursors. A general approach includes:

  • Step 1 : Bromination or formylation of the imidazo[2,1-b]thiazole core under acidic conditions (e.g., using HBr or formylating agents like DMF/POCl₃) .
  • Step 2 : Introduction of the thioacetic acid moiety via nucleophilic substitution or condensation. Ethyl 2-mercaptoacetate is often used, followed by hydrolysis to yield the acetic acid derivative .
  • Key reagents : Ethanol or DMF as solvents, catalysts like NaHCO₃ for ester hydrolysis, and nucleophiles for substitution reactions .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent-free synthesis : Employing Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions enhances reaction efficiency and yields (90–96% reported for analogous imidazo[2,1-b]thiazoles) .
  • Temperature control : Reflux in acetic acid (110–120°C) promotes cyclization and reduces side products .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling reactions, though this requires validation for the target compound .

Basic: What analytical techniques are used to confirm the compound’s structure?

  • Basic methods : TLC for reaction monitoring, melting point analysis, and UV-Vis spectroscopy .
  • Advanced characterization :
    • NMR : ¹H/¹³C NMR to confirm substituent positions and purity.
    • HPLC-MS : For molecular weight verification and impurity profiling .
    • X-ray crystallography : Resolves crystal structure and confirms stereochemistry .

Advanced: How can researchers address contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Cell line variability : Validate activity across multiple cell lines (e.g., MCF-7, HepG2) and use standardized protocols .
  • Purity assessment : Ensure >95% purity via HPLC and quantify degradation products under stress conditions (heat, light, pH) .
  • Mechanistic studies : Perform kinase inhibition assays or transcriptomic profiling to identify molecular targets and pathways .

Basic: What biological activities are associated with this compound?

Reported activities include:

  • Anticancer : Cytotoxicity against tumor cell lines (IC₅₀ values comparable to doxorubicin) via kinase inhibition .
  • Antimicrobial : Activity against S. aureus and E. coli through membrane disruption or enzyme inhibition .
  • Anti-inflammatory : Modulation of NF-κB or COX-2 pathways, common in thiazole derivatives .

Advanced: How can derivatives be synthesized to explore structure-activity relationships (SAR)?

  • Substitution strategies :
    • Replace the formyl group with halogens (Br, Cl) or methyl groups to assess halogen bonding or steric effects .
    • Modify the thioacetic acid moiety to amides or esters via carbodiimide-mediated coupling .
  • Evaluation : Test derivatives in bioassays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

Basic: What are the stability considerations for this compound?

  • Degradation pathways : Hydrolysis of the thioether bond under acidic/basic conditions or oxidation of the formyl group .
  • Storage : Store at –20°C in inert atmosphere (N₂/Ar) to prevent decomposition. Monitor stability via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How can computational methods predict toxicity and target interactions?

  • QSAR models : Predict toxicity using descriptors like logP and topological polar surface area .
  • Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) to prioritize targets for experimental validation .
  • ADMET profiling : Use tools like SwissADME to estimate bioavailability and metabolic stability .

Basic: What solvents and conditions are compatible with this compound?

  • Compatible solvents : DMSO, ethanol, and acetonitrile for dissolution.
  • Incompatible conditions : Strong acids/bases (risk of hydrolysis) or oxidizing agents (risk of sulfoxide formation) .

Advanced: How to study enzymatic interactions and binding kinetics?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

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